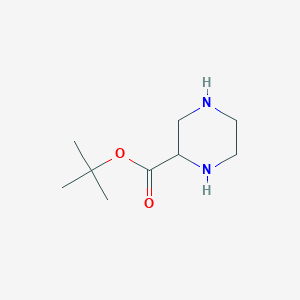

Tert-butyl Piperazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMWANNZAIYCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl Piperazine-2-carboxylate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl Piperazine-2-carboxylate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of key chemical building blocks is paramount for successful and efficient research and development. This compound, a versatile heterocyclic compound, is a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, combining a piperazine ring, a carboxylic acid ester, and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable scaffold in medicinal chemistry.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols. The information presented herein is intended to empower researchers to make informed decisions in their experimental designs, from reaction optimization to the development of analytical methods and the prediction of pharmacokinetic properties.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values provide a foundational understanding of the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Chem-Impex[2] |

| Melting Point | 231-239 °C | Sigma-Aldrich |

| Calculated logP | 0.1 | PubChem[1] |

| pKa (Predicted) | 7.25 (amine) | ChemicalBook[3] |

| CAS Number | 146398-94-9 | PubChem[1] |

Structural and Stereochemical Aspects

This compound possesses a chiral center at the C2 position of the piperazine ring. This chirality is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The molecule is commercially available as a racemate and as individual enantiomers. The Boc protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, making it a versatile synthetic intermediate.[2]

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. This compound has one basic nitrogen atom (the secondary amine) and the tert-butoxycarbonyl group is attached to the other nitrogen. The predicted pKa of the secondary amine is approximately 7.25.[3]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of methanol and water).

-

Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a burette tip.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the steepest part of the titration curve.

Caption: Ionization states of the secondary amine in this compound.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often required for optimal drug efficacy. The calculated XLogP3 value for this compound is 0.1.[1]

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Step-by-Step Protocol:

-

Preparation of Phases: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Partitioning: Add a known amount of this compound to a mixture of the two phases in a flask.

-

Equilibration: Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).

Caption: Workflow for the experimental determination of logP.

Solubility

Experimental Determination of Solubility: Equilibrium Solubility Method

The equilibrium solubility method is a common technique to determine the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., water, buffer, or organic solvent).

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, filter or centrifuge the suspension to separate the undissolved solid.

-

Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the nine protons of the tert-butyl group at around 1.45 ppm. The protons on the piperazine ring would appear as a series of multiplets in the range of 2.5-4.0 ppm. The NH proton of the secondary amine would likely appear as a broad singlet.[5]

-

¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the ester around 170 ppm. The carbons of the piperazine ring would appear in the 40-60 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

-

N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the alkyl groups.[6]

-

C=O stretch: A strong absorption band around 1740 cm⁻¹ for the ester carbonyl and another strong band around 1690 cm⁻¹ for the carbamate carbonyl.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]+• would be observed at m/z 186. The mass spectrum would also likely show a prominent peak at m/z 130, corresponding to the loss of the tert-butyl group, and a peak at m/z 57 corresponding to the tert-butyl cation.[7]

Synthesis and Reactivity

This compound is typically synthesized from piperazine-2-carboxylic acid through the protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[5]

Caption: General synthetic scheme for this compound.

The Boc group makes the adjacent nitrogen atom less nucleophilic and allows for selective reactions at the unprotected secondary amine. This free amine can undergo a variety of chemical transformations, including alkylation, acylation, and arylation, making this molecule a valuable building block for creating diverse chemical libraries for drug discovery.[2]

Conclusion

The physicochemical properties of this compound, including its pKa, logP, solubility, and spectroscopic characteristics, are critical for its effective application in research and drug development. This in-depth technical guide provides a comprehensive overview of these properties and the experimental methodologies for their determination. A thorough understanding of these parameters will undoubtedly facilitate the rational design and synthesis of novel piperazine-based therapeutic agents.

References

- BenchChem. (2025).

- BenchChem. (2025). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Qiyan. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid. [Link]

-

PubChem. (n.d.). 1-Boc-piperazine-2-carboxylic acid. [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

-

NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. This compound | C9H18N2O2 | CID 11745348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 252990-05-9 CAS MSDS ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

Tert-butyl Piperazine-2-carboxylate mechanism of action

A Technical Guide to the Strategic Application of Tert-butyl Piperazine-2-carboxylate in Drug Discovery

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This technical guide focuses on this compound, a key chiral building block, and its strategic application in the synthesis of complex, high-value molecules for drug discovery. Rather than possessing an intrinsic mechanism of action, its significance lies in its role as a versatile synthetic intermediate. This document provides an in-depth exploration of the foundational principles governing its use, detailed experimental protocols for its incorporation into target molecules, and case studies illustrating its practical application for researchers, chemists, and drug development professionals.

Part 1: Foundational Principles: The Piperazine Scaffold and Chiral Synthesis

The Privileged Piperazine Motif in Medicinal Chemistry

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design.[3][4] Its prevalence is attributed to a unique combination of properties:

-

Physicochemical Properties : The two nitrogen atoms act as basic centers that can be protonated at physiological pH, enhancing aqueous solubility and improving the pharmacokinetic profile of drug candidates.[2][5]

-

Structural Rigidity : The stable chair conformation of the piperazine ring provides a predictable, rigid scaffold. This allows for the precise orientation of pharmacophoric groups to optimize interactions with biological targets.[2]

-

Synthetic Tractability : The nitrogen atoms are readily functionalized, making the piperazine scaffold an indispensable and versatile tool for medicinal chemists to explore structure-activity relationships (SAR).[1][6]

The piperazine moiety is a key component in drugs across numerous therapeutic areas, including oncology (e.g., Imatinib), antivirals, and central nervous system agents.[7]

The Critical Role of Protecting Groups: The tert-Butoxycarbonyl (Boc) Group

In complex syntheses, it is often necessary to temporarily block one reactive site to allow a chemical transformation to occur at another. This is the role of a protecting group. This compound utilizes the tert-butoxycarbonyl (Boc) group to protect one of the piperazine nitrogens.

The Boc group is widely used due to its:

-

Stability : It is robust and stable to a wide range of reaction conditions, including many nucleophilic and basic environments.

-

Orthogonality : It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA, or hydrochloric acid, HCl) without disturbing other common protecting groups, such as benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) groups.[8] This selectivity is fundamental to multi-step synthetic strategies.

Chirality in Drug Design: The Significance of the C2-Stereocenter

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). The carbon at the 2-position (C2), which bears the carboxylate group, is a stereocenter. This is critically important because biological systems, such as receptors and enzymes, are themselves chiral. Consequently, the different enantiomers of a drug can have vastly different pharmacological activities, potencies, and safety profiles.

The use of enantiomerically pure chiral building blocks like (R)- or (S)-tert-butyl piperazine-2-carboxylate allows for the stereocontrolled synthesis of drug candidates, ensuring that only the desired, biologically active enantiomer is produced.[9][10] This eliminates the need for costly chiral separations later in the development process and avoids potential off-target effects from the inactive or less active enantiomer.

Part 2: Synthetic Utility and Core Reactions

The primary utility of this compound lies in its sequential functionalization. The synthetic strategy typically involves two key stages: functionalization of the free secondary amine (at the N4 position) followed by deprotection of the Boc group and subsequent reaction at the N1 position or the C2 carboxylate.

Key Reaction: N-Functionalization of the Piperazine Ring

The exposed secondary amine is a nucleophile and can be readily functionalized through various reactions, most commonly N-alkylation or N-arylation.

Caption: General workflow for the N-functionalization of this compound.

This protocol describes a standard procedure for attaching a functional group to the N4 position of the piperazine ring.

-

Reagent Preparation : To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 eq) or an organic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Addition of Electrophile : Add the alkyl bromide (R-Br, 1.1 eq) to the stirred mixture.

-

Reaction Monitoring : Heat the reaction mixture to a temperature between 50-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the starting material is consumed, cool the reaction to room temperature. Filter off any inorganic salts. If DMF was used, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with water and brine to remove the solvent and residual base.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Causality : The base is essential to deprotonate the secondary amine, increasing its nucleophilicity to facilitate the Sₙ2 reaction with the alkyl bromide. The choice of solvent and temperature is optimized to ensure sufficient solubility of reagents and an adequate reaction rate.

Key Reaction: Boc Deprotection and Amide Bond Formation

Following N-functionalization, the Boc group is removed to reveal the N1 amine, which can then be coupled with a carboxylic acid to form an amide bond. This is a cornerstone transformation in medicinal chemistry.[11]

Caption: A two-stage workflow for Boc deprotection followed by amide bond formation.

-

Boc Deprotection :

-

Dissolve the N-functionalized, Boc-protected intermediate (1.0 eq) in a solvent like dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the piperazine TFA salt.[12]

-

-

Amide Coupling :

-

To a solution of the desired carboxylic acid (R'-COOH, 1.0 eq) in DMF, add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).

-

Stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Add a solution of the piperazine TFA salt (1.2 eq) in DMF to the activated acid mixture.

-

Stir at room temperature for 2-12 hours until the reaction is complete.

-

Perform an aqueous workup as described in Protocol 1 and purify by column chromatography or preparative HPLC.

-

Causality : Strong acid is required to cleave the tert-butyl carbamate ester of the Boc group.[8] In the coupling step, HATU is a highly efficient reagent that converts the carboxylic acid into a reactive ester intermediate, which is then readily attacked by the free amine of the deprotected piperazine. The base (DIPEA) is crucial to neutralize the TFA salt of the amine and to facilitate the coupling reaction.

Part 3: Case Study in Drug Development

To illustrate the strategic application of this compound, consider the synthesis of a hypothetical small-molecule kinase inhibitor. Many kinase inhibitors utilize a substituted piperazine moiety to improve solubility and to project a vector for further modification.

Target Molecule : A hypothetical inhibitor where the piperazine links a core heterocyclic scaffold to a solubilizing side chain.

| Step | Intermediate | Key Transformation | Purpose |

| 1 | Intermediate A | N-Arylation | Attaches the piperazine to the core pharmacophore (e.g., a pyrimidine ring). |

| 2 | Intermediate B | Boc Deprotection | Exposes the second nitrogen for further functionalization. |

| 3 | Final Compound | Reductive Amination | Couples the piperazine to a side chain aldehyde, introducing a key interaction motif or improving properties. |

This modular approach allows for the rapid synthesis of a library of analogues by varying both the aryl halide in Step 1 and the aldehyde in Step 3, facilitating efficient exploration of the structure-activity relationship.

Part 4: Conclusion and Future Outlook

This compound is not a drug, but a powerful enabler in the drug discovery process. Its value is derived from its pre-installed chirality and the orthogonal protecting group strategy it allows. This combination provides medicinal chemists with a reliable and versatile building block for the stereocontrolled synthesis of complex molecular architectures.[9][13] As drug design moves towards more complex and highly specific modalities, such as PROTACs and macrocycles, the demand for sophisticated, multi-functional, and chiral building blocks like this compound will continue to grow, solidifying its role as a critical tool in the development of next-generation therapeutics.[11]

References

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link][3][4]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

-

Gadaleta, D., Cichero, E., & Fossa, P. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link][1][6]

-

Molecules. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link][7][14]

-

Wang, L., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1934. [Link][8]

-

ResearchGate. (2000). Preparation of chiral 2-methylpiperazine. ResearchGate Publication. [Link][9]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link][5]

-

S.L., R., & M.P., C. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 450-453. [Link][12]

-

O'Brien, P., et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein-Institut. [Link]

-

ChemRxiv. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

-

LookChem. (n.d.). 1-Boc-piperazine. LookChem. [Link]

-

ResearchGate. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate Publication. [Link]

-

Toyooka, N. (2000). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 120(11), 1145-1155. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Portico [access.portico.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jgtps.com [jgtps.com]

- 13. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 14. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Tert-butyl Piperazine-2-carboxylate

Abstract

Tert-butyl piperazine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for the synthetic versatility offered by its distinct functional groups: a secondary amine, a tertiary amine, and a tert-butyl ester. A comprehensive understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed technical analysis of the predicted spectroscopic data for this compound. As experimental spectra are not widely available in public repositories, this document leverages first principles of spectroscopic theory and comparative data from structurally analogous compounds to present a robust, predicted profile. We will delve into the anticipated features of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. Each section includes a foundational overview of the technique, a standardized experimental protocol, and a detailed interpretation of the predicted spectral features, offering researchers a reliable reference for the characterization of this important synthetic intermediate.

Introduction: The Structural Significance of this compound

The piperazine scaffold is a ubiquitous motif in pharmaceuticals, recognized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1] this compound, with its molecular formula C₉H₁₈N₂O₂, combines this privileged core with two key functionalities. The tert-butoxycarbonyl (ester) group at the C2 position and the unprotected secondary amines at N1 and N4 create a molecule with differentiated reactivity, making it an ideal starting material for the synthesis of complex drug candidates.

Accurate structural elucidation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing scientists to confirm the identity, purity, and structure of a compound.[2] This guide serves as a practical handbook for professionals who will synthesize or utilize this compound, providing the expected spectroscopic signatures essential for its unambiguous identification.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The Principle of ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful technique used to determine the structure of organic compounds by mapping the chemical environments of hydrogen atoms.[3][4] Atomic nuclei with a property called "spin," such as ¹H, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with (a lower energy state) or against (a higher energy state) the field. By applying radiofrequency (RF) radiation, we can induce a transition between these states. The precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of the proton, which is influenced by neighboring atoms and functional groups. This variation in resonance frequency, known as the chemical shift (δ), allows us to distinguish between different types of protons within a molecule.[5]

Standard Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum.

-

Internal Standard: Add a small quantity of tetramethylsilane (TMS) to the sample. TMS provides a reference peak at 0.00 ppm, against which all other chemical shifts in the spectrum are measured.[2]

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument will apply a strong magnetic field and a series of RF pulses to acquire the free induction decay (FID) signal.

-

Data Processing: The raw FID signal is converted into a frequency-domain spectrum using a mathematical operation called a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to provide the final ¹H NMR spectrum.

Predicted ¹H NMR Spectrum: Interpretation and Rationale

The structure of this compound suggests five distinct proton environments. The predicted chemical shifts are based on the deshielding effects of the electronegative nitrogen and oxygen atoms.

Diagram 1: Molecular Structure and Proton Numbering

A diagram showing the structure of this compound with protons labeled (a-e) for NMR assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | -C(CH ₃)₃ | ~1.47 | Singlet (s) | 9H | These nine protons are equivalent and shielded. The singlet multiplicity arises because there are no adjacent protons. |

| b | C6-H ₂ | ~2.80 - 2.95 | Multiplet (m) | 2H | Protons on the carbon between the two nitrogen atoms. Their signal will be a complex multiplet due to coupling with protons at C5 and C3. |

| c | C3-H ₂, C5-H ₂ | ~3.00 - 3.20 | Multiplet (m) | 4H | These protons are adjacent to a nitrogen atom and will be deshielded. They will appear as overlapping multiplets. |

| d | C2-H | ~3.50 - 3.65 | Multiplet (m) | 1H | This proton is on the carbon bearing the ester group, making it the most deshielded proton on the ring. |

| e | N1-H , N4-H | ~1.50 - 2.50 | Broad Singlet (br s) | 2H | The signal for N-H protons is often broad due to quadrupole broadening and chemical exchange. Its position can vary with concentration and solvent. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The Principle of ¹³C NMR Spectroscopy

Similar to ¹H NMR, ¹³C NMR spectroscopy probes the carbon skeleton of a molecule.[6] The ¹³C isotope, although low in natural abundance (~1.1%), possesses nuclear spin. The principles are analogous to proton NMR, but the chemical shift range is much larger (~0-220 ppm), which means that peaks for individual carbon atoms are typically well-resolved. ¹³C NMR spectra provide direct information about the number of non-equivalent carbon atoms and their functional group environment (e.g., alkyl, alkene, carbonyl).[5]

Standard Experimental Protocol: ¹³C NMR Analysis

The protocol is very similar to that for ¹H NMR, using the same sample preparation. However, data acquisition times are significantly longer due to the low natural abundance of the ¹³C nucleus. A common technique used is proton decoupling, which irradiates all protons, causing all carbon signals to appear as sharp singlets, simplifying the spectrum.

Predicted ¹³C NMR Spectrum: Interpretation and Rationale

The structure of this compound contains seven unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C(C H₃)₃ | ~28.2 | The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear far upfield. |

| Piperazine Ring C H₂ | ~45-50 | The four methylene carbons of the piperazine ring are in a similar chemical environment, shielded by alkyl groups but deshielded by adjacent nitrogen atoms. |

| C 2-H | ~55-60 | This carbon is attached to both a nitrogen atom and the electron-withdrawing carboxylate group, causing a significant downfield shift compared to other ring carbons. |

| -C (CH₃)₃ | ~80.5 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| C =O | ~172.0 | The carbonyl carbon of the ester group is highly deshielded due to the double bond to an electronegative oxygen atom and appears significantly downfield. |

Predicted Mass Spectrometry (MS)

The Principle of Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through its fragmentation pattern.[7] In a mass spectrometer, a molecule is first ionized to form a positively charged molecular ion (M⁺•). This high-energy ion is often unstable and breaks apart into smaller, charged fragments. The instrument then separates these ions based on their mass-to-charge ratio (m/z) and detects their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.[8]

Standard Experimental Protocol: GC-MS Analysis

-

Sample Introduction: The sample is dissolved in a volatile solvent and injected into a Gas Chromatograph (GC). The GC separates the sample components before they enter the mass spectrometer.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons, causing an electron to be ejected from the molecule to form the molecular ion.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the separated ions, and a computer generates the mass spectrum.

Diagram 2: Predicted Fragmentation Pathway

Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Predicted Mass Spectrum: Interpretation and Rationale

Molecular Ion (M⁺•): The molecular formula is C₉H₁₈N₂O₂. The exact mass is 186.1368 g/mol .[7] The nominal molecular weight is 186. The molecular ion peak at m/z = 186 is expected to be observed. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true.[7]

Key Fragmentation Peaks:

Table 3: Predicted Major Mass Fragments

| m/z | Proposed Fragment | Rationale |

| 130 | [M - C₄H₈]⁺• | Loss of isobutylene via a McLafferty rearrangement is a characteristic fragmentation for tert-butyl esters. This is often a significant peak. |

| 129 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical (57 amu) to form a stable acylium-like ion. |

| 85 | [C₄H₉N₂]⁺ | Cleavage of the piperazine ring. A common fragment for piperazine derivatives. |

| 57 | [C₄H₉]⁺ | The tert-butyl carbocation is very stable and often observed as a prominent, if not the base, peak in the spectrum. |

Predicted Infrared (IR) Spectroscopy

The Principle of IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Different types of bonds (e.g., C=O, O-H, N-H, C-H) vibrate at specific, characteristic frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). By identifying the wavenumbers of the absorption bands, we can determine the functional groups present in the molecule.

Standard Experimental Protocol: ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a common, modern IR technique.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an "evanescent wave" penetrates a short distance into the sample. The sample absorbs energy at specific frequencies, attenuating the reflected beam.

-

Spectrum Generation: A detector measures the attenuated IR beam, and a computer generates the IR spectrum.

Predicted IR Spectrum: Interpretation and Rationale

The key functional groups in this compound are the secondary amine (N-H), the ester (C=O and C-O), and alkyl C-H bonds.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| ~3300 | N-H Stretch | Medium, Broad | Characteristic of a secondary amine. The broadness is due to hydrogen bonding. |

| 2850-2980 | C-H Stretch | Strong | Aliphatic C-H stretching from the piperazine ring and the tert-butyl group. |

| ~1735 | C=O Stretch | Strong, Sharp | A strong, sharp absorption in this region is highly characteristic of the carbonyl group in an ester. |

| ~1250 & ~1150 | C-O Stretch | Strong | Esters typically show two C-O stretching bands. One for the C(=O)-O bond and one for the O-C(tBu) bond. |

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data presented herein are grounded in fundamental spectroscopic principles and informed by the analysis of closely related structures. Researchers and drug development professionals can use this technical whitepaper as a reliable benchmark for confirming the synthesis and verifying the identity of this versatile chemical intermediate. While these predicted values offer a strong foundation, it is imperative that they are ultimately confirmed against experimentally acquired data for lot-specific quality control and regulatory submissions.

References

- Silva, L. F., Jr., & de Souza, M. C. B. V. (2018).

-

Mass spectral interpretation. (2024). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved January 14, 2026, from [Link]

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved January 14, 2026, from [Link]

- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved January 14, 2026, from a hypothetical URL based on the search result.

-

StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved January 14, 2026, from [Link]

-

Nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved January 14, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy [Video]. YouTube. Retrieved January 14, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved January 14, 2026, from [Link]

-

Yildiz, I., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 14, 2026, from [Link]

-

Clark, J. (2023). interpreting infra-red spectra. Chemguide. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

- 8. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure of Tert-butyl Piperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperazine Scaffold - A Cornerstone in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern drug discovery. Its unique stereoelectronic properties, including its ability to engage in multiple hydrogen bonding interactions and its impact on physicochemical properties like solubility and pKa, have made it an indispensable building block for medicinal chemists.[1] From blockbuster drugs targeting central nervous system disorders to novel anti-infective and anti-cancer agents, the piperazine moiety is a testament to the power of heterocyclic chemistry in shaping therapeutic innovation.[2] This guide delves into the nuanced molecular structure of a key derivative, tert-butyl piperazine-2-carboxylate, a versatile intermediate that offers a strategic entry point for the synthesis of complex pharmaceutical agents.

Unveiling the Molecular Architecture

This compound, with the molecular formula C₉H₁₈N₂O₂, presents a fascinating interplay of steric and electronic features that dictate its reactivity and conformational behavior.[3]

Core Structure and Key Functional Groups

The molecule's foundation is the piperazine ring, which typically adopts a stable chair conformation to minimize torsional strain.[4] Attached to this core are two critical functional groups:

-

Tert-butoxycarbonyl (Boc) Group: This bulky protecting group is strategically placed on one of the nitrogen atoms. The Boc group serves a dual purpose: it deactivates the protected nitrogen, preventing its participation in undesired side reactions, and its steric bulk can influence the conformational preference of the piperazine ring.

-

Tert-butyl Carboxylate Group: Situated at the 2-position of the piperazine ring, this ester functionality provides a handle for further chemical elaboration. The tert-butyl ester offers good stability under many reaction conditions and can be selectively cleaved when desired.

Figure 1: 2D representation of this compound.

Conformational Analysis: The Dominance of the Chair Form

As confirmed by X-ray crystallography studies of related piperazine derivatives, the six-membered ring exists predominantly in a chair conformation.[5] This arrangement minimizes both angle strain and torsional strain, providing the most energetically favorable geometry. The substituents on the ring will preferentially occupy equatorial positions to reduce steric hindrance. In the case of this compound, both the Boc group and the tert-butyl carboxylate group are expected to favor equatorial positions to minimize 1,3-diaxial interactions.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H18N2O2 | CID 11745348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Tert-butyl Piperazine-2-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl piperazine-2-carboxylate stands as a pivotal molecular scaffold in the landscape of medicinal chemistry. While not possessing significant intrinsic biological activity, its true value is realized as a versatile building block for the synthesis of a diverse array of potent and selective therapeutic agents. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, coupled with the carboxylic acid ester at the C2 position, provides a chemically stable yet readily functionalizable template. This guide delves into the core physicochemical properties of this compound and explores its application in the synthesis of three distinct classes of high-value therapeutic agents: Cyclin-Dependent Kinase (CDK) inhibitors for oncology, Histamine H3 receptor antagonists for neurological disorders, and G-protein coupled receptor 119 (GPR119) agonists for metabolic diseases. For each class, we will examine the underlying mechanism of action, provide a detailed, field-proven synthetic protocol starting from this compound, and outline a robust biological assay for activity validation.

Core Characteristics of this compound

This compound is a chiral heterocyclic compound that serves as a valuable intermediate in organic synthesis. The presence of the Boc protecting group is crucial, as it deactivates one of the nitrogen atoms, allowing for selective reactions at the other nitrogen. This protecting group can be easily removed under acidic conditions, revealing a secondary amine for further derivatization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | |

| Molecular Weight | 186.25 g/mol | |

| CAS Number | 146398-94-9 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane |

Application in the Synthesis of CDK4/6 Inhibitors for Oncology

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle.[1][2] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[3] Small molecule inhibitors of CDK4/6 have emerged as a cornerstone of therapy for certain types of breast cancer. The piperazine moiety is a common feature in many CDK4/6 inhibitors, often serving as a key linker between different pharmacophoric elements.

Mechanism of Action: CDK4/6 Inhibition

Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[4] This complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for S-phase entry and DNA replication. CDK4/6 inhibitors competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.

Caption: CDK4/6 Signaling Pathway and Point of Inhibition.

Synthetic Protocol: Synthesis of a Palbociclib Analogue

This protocol describes the synthesis of a key intermediate for a Palbociclib-like CDK4/6 inhibitor, starting from (S)-tert-butyl piperazine-2-carboxylate.

Step 1: N-Arylation with 2-chloro-5-nitropyridine

-

To a solution of (S)-tert-butyl piperazine-2-carboxylate (1.0 eq) in dimethylformamide (DMF), add 2-chloro-5-nitropyridine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-tert-butyl 4-(5-nitropyridin-2-yl)piperazine-2-carboxylate.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 (1.0 eq) in ethanol.

-

Add palladium on carbon (10 wt%, 0.1 eq) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

Filter the reaction mixture through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl 4-(5-aminopyridin-2-yl)piperazine-2-carboxylate, which is often used in the next step without further purification.

Step 3: Amide Coupling with a Carboxylic Acid

-

Dissolve the amine from Step 2 (1.0 eq) and a suitable carboxylic acid partner (e.g., a substituted benzoic acid, 1.1 eq) in DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the Boc-protected final product.

Step 4: Boc Deprotection

-

Dissolve the product from Step 3 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final Palbociclib analogue.

Biological Assay: In Vitro Kinase Inhibition Assay

This assay determines the potency of the synthesized compound against the CDK4/Cyclin D1 complex.

-

Reagents and Materials: Recombinant human CDK4/Cyclin D1 enzyme, Rb protein (substrate), ATP, synthesized inhibitor, and a kinase assay buffer. A detection system such as ADP-Glo™ Kinase Assay (Promega) is used.

-

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor in DMSO.

-

In a 96-well plate, add the CDK4/Cyclin D1 enzyme, the Rb substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with enzyme activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.

Synthesis of Histamine H3 Receptor Antagonists for Neurological Disorders

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[5] Antagonists of the H3 receptor have shown therapeutic potential in treating cognitive disorders, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[6] The piperazine scaffold is a key structural motif in many H3 receptor antagonists.

Mechanism of Action: H3 Receptor Antagonism

Caption: Histamine H3 Receptor Signaling and Antagonism.

Synthetic Protocol: Synthesis of a Non-imidazole H3 Antagonist

This protocol outlines the synthesis of a representative H3 antagonist.

Step 1: Reductive Amination

-

To a solution of this compound (1.0 eq) and a suitable aldehyde or ketone (e.g., a substituted cyclohexanone, 1.1 eq) in methanol, add acetic acid to adjust the pH to 5-6.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with water and concentrate under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the N-alkylated product.

Step 2: Amide Formation

-

Hydrolyze the ester of the product from Step 1 using lithium hydroxide in a THF/water mixture.

-

Couple the resulting carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Alternatively, reduce the ester to an alcohol using a reducing agent like lithium aluminum hydride, followed by conversion to a leaving group (e.g., mesylate) and displacement with an amine.

Step 3: Boc Deprotection

-

Follow the same procedure as in Step 4 of the CDK4/6 inhibitor synthesis to remove the Boc group using TFA in DCM.

Biological Assay: Radioligand Binding Assay

This assay measures the affinity of the synthesized compound for the H3 receptor.

-

Reagents and Materials: Membranes from cells expressing the human H3 receptor, a radioligand such as [³H]-Nα-methylhistamine, synthesized inhibitor, and a binding buffer.

-

Procedure:

-

Prepare a serial dilution of the synthesized compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and the test compound at various concentrations.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Terminate the binding by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Development of GPR119 Agonists for Metabolic Diseases

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[9][10] It has emerged as a promising target for the treatment of type 2 diabetes and obesity due to its dual action of stimulating insulin secretion and the release of incretin hormones like GLP-1.[9][11]

Mechanism of Action: GPR119 Agonism

Activation of GPR119 in pancreatic β-cells leads to an increase in intracellular cAMP, which potentiates glucose-dependent insulin secretion.[12] In intestinal L-cells, GPR119 activation also elevates cAMP, stimulating the release of GLP-1.[13] GLP-1 further enhances insulin secretion from β-cells, slows gastric emptying, and promotes satiety.[9]

Caption: Dual Mechanism of GPR119 Agonists.

Synthetic Protocol: Synthesis of a Piperazine-based GPR119 Agonist

This protocol describes a general approach to synthesize a GPR119 agonist.

Step 1: Sulfonamide Formation

-

To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.0 eq).

-

Cool the solution to 0°C and add a substituted sulfonyl chloride (e.g., 4-cyanophenylsulfonyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the sulfonamide product.

Step 2: Ester Reduction and Etherification

-

Reduce the carboxylate ester of the product from Step 1 to a primary alcohol using a suitable reducing agent like lithium borohydride in THF.

-

The resulting alcohol can then be alkylated under Williamson ether synthesis conditions. For example, deprotonate the alcohol with sodium hydride and react with an alkyl halide (e.g., a substituted benzyl bromide) to form the ether linkage.

Step 3: Final Modification and Deprotection (if necessary)

-

Further functional group manipulations can be carried out on the molecule as required.

-

If the second nitrogen of the piperazine ring needs to be functionalized, the Boc group can be removed as previously described.

Biological Assay: cAMP Accumulation Assay

This assay measures the ability of the synthesized compound to activate the GPR119 receptor and induce cAMP production.

-

Reagents and Materials: A cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells), a cAMP detection kit (e.g., HTRF-based or ELISA-based), synthesized agonist, and a phosphodiesterase inhibitor like IBMX.

-

Procedure:

-

Plate the GPR119-expressing cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add the synthesized compound at various concentrations to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

-

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its pre-protected, bifunctional nature allows for the controlled and sequential introduction of various pharmacophoric elements, enabling the efficient synthesis of complex and highly active drug candidates. The examples of CDK4/6 inhibitors, Histamine H3 receptor antagonists, and GPR119 agonists presented in this guide highlight the broad therapeutic potential unlocked by this versatile building block. As drug discovery continues to evolve, the demand for such well-designed synthetic intermediates will undoubtedly grow, solidifying the importance of this compound in the development of next-generation therapeutics.

References

-

Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. (URL: [Link])

-

CDK4/6 inhibition in cancer: beyond cell cycle arrest. (URL: [Link])

-

Signaling pathways associated with the histamine H3 receptor. (URL: [Link])

-

Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. (URL: [Link])

-

Histamine H3 receptor (H3R) main signaling pathways. (URL: [Link])

-

Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. (URL: [Link])

-

The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (URL: [Link])

-

CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment. (URL: [Link])

-

The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. (URL: [Link])

-

Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of CDK 4/6 inhibitors. (URL: [Link])

-

Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. (URL: [Link])

-

Synthesis and SAR of novel histamine H3 receptor antagonists. (URL: [Link])

-

What are GPR119 agonists and how do they work? (URL: [Link])

-

Structures of selected GPR119 agonists under clinical development. (URL: [Link])

-

Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. (URL: [Link])

-

GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. (URL: [Link])

-

First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. (URL: [Link])

-

Synthesis and SAR of novel histamine H3 receptor antagonists. (URL: [Link])

-

Document: Synthesis and SAR of novel histamine H3 receptor antagonists. (CHEMBL1138084). (URL: [Link])

-

MBX-2982, a Novel,Oral GPR119 Agonist for the Treatment of Type 2 Diabetes: Results of Single and Multiple Dose Studies. (URL: [Link])

-

Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. (URL: [Link])

-

Synthesis of GPR119 Agonist GSK-1292263. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (URL: [Link])

-

Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (URL: [Link])

- Novel synthesis method of CDK4 (cyclin-dependent kinase 4) inhibitor. (URL: )

-

Synthesis and biological activity of novel tert -butyl and tert -pentylphenoxyalkyl piperazine derivatives as histamine H 3 R ligands. (URL: [Link])

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (URL: [Link])

- Ptefb-inhibitor-adc. (URL: )

-

GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. (URL: [Link])

Sources

- 1. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 10. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of a Versatile Building Block

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl Piperazine-2-carboxylate

This compound is a cornerstone chiral building block in modern drug discovery and development. Its rigid piperazine core, combined with orthogonal protecting groups, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures with diverse pharmacological activities. The piperazine motif itself is a well-established pharmacophore that can enhance aqueous solubility, cell permeability, and protein-binding capacity.[1] However, the very features that make this compound synthetically valuable—the acid-labile tert-butoxycarbonyl (Boc) group, the reactive secondary amine, and the ester functionality—also render it susceptible to various degradation pathways.

Ensuring the chemical integrity of this compound is paramount. The presence of degradants can lead to inconsistent experimental results, compromise the yield and purity of subsequent synthetic steps, and introduce unknown impurities into final drug candidates, posing significant safety risks.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. We will delve into its degradation mechanisms, establish evidence-based best practices for storage and handling, and provide detailed protocols for assessing its stability, thereby ensuring its optimal performance in research and development endeavors.

Section 1: Physicochemical Properties and Structural Features

To understand the stability of this compound, one must first appreciate its molecular structure and the interplay of its functional groups.

Caption: Chemical structure and key functional groups of this compound.

-

Tert-butoxycarbonyl (Boc) Group: This protecting group is notoriously sensitive to acidic conditions, which readily cleave it to release the free amine, isobutylene, and carbon dioxide.[4][5][6] It also exhibits thermal lability.

-

Carboxylate Ester: The tert-butyl ester can be hydrolyzed under either acidic or basic conditions, yielding piperazine-2-carboxylic acid and tert-butanol. This process is one of the most common degradation pathways for ester-containing compounds in aqueous environments.[7]

-

Secondary Amine: The free secondary amine within the piperazine ring is basic and serves as a key reactive site for synthetic modifications. However, this amine is also susceptible to atmospheric oxidation, which can lead to the formation of colored impurities and other degradation byproducts.[2]

-

Piperazine Ring: The chair conformation of the piperazine ring provides a rigid scaffold, which is often desirable in drug design to reduce conformational flexibility and enhance binding to biological targets.

Section 2: Degradation Pathways and Mechanistic Insights

The stability of this compound is primarily threatened by hydrolysis, thermal decomposition, and oxidation. Understanding these pathways is crucial for developing effective mitigation strategies.

Caption: Major degradation pathways for this compound.

-

Hydrolytic Degradation: Hydrolysis is a significant concern, especially if the compound is exposed to moisture or formulated in aqueous solutions.[7]

-

Acid-Catalyzed Hydrolysis: This is the most aggressive pathway. Strong acidic conditions will rapidly cleave the Boc group via a stable tert-butyl cation intermediate.[4] The ester linkage can also be hydrolyzed, ultimately yielding piperazine-2-carboxylic acid.

-

Base-Catalyzed Hydrolysis: While the Boc group is generally stable to base, the ester is susceptible to saponification, which would yield the carboxylate salt of N-Boc-piperazine-2-carboxylic acid.

-

-

Thermal Decomposition: Tert-butyl carbamates are known to undergo thermal decomposition.[8][9] Studies on analogous compounds show that upon heating, they can decompose via a first-order reaction to yield the corresponding amine (piperazine-2-carboxylate in this case), carbon dioxide, and isobutylene.[8] This underscores the importance of controlled, low-temperature storage.

-

Oxidative Degradation: The secondary amine is a potential site for oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[2] This can lead to a variety of byproducts, including N-oxides and colored dimeric species, which can complicate analysis and purification. Storing under an inert atmosphere is the most effective preventative measure.[10]

-

Photodegradation: While specific photostability data for this exact molecule is limited, many organic molecules, particularly those with heteroatoms, are susceptible to degradation upon exposure to UV or high-intensity light.[2][11] It is a standard best practice to protect such compounds from light.[12]

Section 3: Best Practices for Storage and Handling

Based on the chemical vulnerabilities detailed above, a stringent set of storage and handling protocols is required to maintain the purity and stability of this compound. The following recommendations are synthesized from safety data sheets (SDS) and best laboratory practices.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Refrigerate (0-10°C) | To minimize thermal decomposition and slow down potential hydrolytic/oxidative reactions. | [10] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent degradation from atmospheric oxygen and moisture. | [10][13][14] |

| Container | Tightly sealed, opaque or amber container | To protect from moisture and prevent photodegradation. | [2][10][15] |

| Moisture | Protect from moisture; store in a dry place | The compound can be hygroscopic, and moisture can facilitate hydrolysis. | [10] |

Safe Handling Procedures

-

Work Environment: Handle the compound in a well-ventilated area, such as a chemical fume hood.[12][15] For weighing and transferring highly sensitive materials, a glovebox with an inert atmosphere is ideal.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][16]

-

Solutions: Whenever possible, use freshly prepared solutions for reactions and analyses. Inconsistent results are a common sign of compound degradation in solution.[2][3] If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3]

-

Avoid Incompatibilities: Keep the compound away from strong acids, strong oxidizing agents, and excessive heat.[12][13]

Section 4: Experimental Workflow for Stability Assessment

A self-validating system requires empirical data. Conducting a forced degradation study is essential to identify likely degradants and to develop a stability-indicating analytical method.

Caption: A typical experimental workflow for assessing the stability of a drug substance.

Protocol: Forced Degradation Study

This protocol outlines a typical approach to intentionally degrade the compound under various stress conditions. The goal is to generate degradation products for analytical method development.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated oven, photostability chamber, pH meter

Procedure:

-

Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.[2]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C and collect samples at the same time points. Neutralize samples before analysis.[2]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature and collect samples.[2][17]

-

Thermal Degradation: Expose both the solid compound and a solution to dry heat (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose the compound (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Control Samples: Store control samples (compound in solvent without stressor) at refrigerated temperatures in the dark.

Protocol: Stability-Indicating HPLC Method Development

A robust HPLC method is one that can quantify the decrease of the active substance while simultaneously resolving it from any degradation products.

Starting Conditions (Example):

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[2]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at a wavelength determined by the compound's UV spectrum.

Optimization Strategy:

-

Inject Control: Inject an undegraded sample to determine the retention time and peak shape of the parent compound.

-

Inject Stressed Samples: Inject samples from the forced degradation studies.

-

Optimize Separation: If co-elution of the parent peak and degradant peaks occurs, optimize the chromatographic conditions.

-

pH Adjustment: The pH of the mobile phase is critical for basic compounds like piperazine derivatives. Experiment with different pH values to improve peak shape and resolution.[2]

-

Column Selection: If a C18 column is insufficient, try a different stationary phase with alternate selectivity, such as phenyl-hexyl or a polar-embedded phase.[2]

-

Gradient Optimization: Adjust the slope of the gradient to improve the resolution between closely eluting peaks.

-

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure the main peak is not co-eluting with any degradants. For definitive identification, couple the HPLC system to a mass spectrometer (LC-MS) to obtain molecular weight and fragmentation data for unknown peaks.[2]

Conclusion

The chemical stability of this compound is a critical parameter that directly impacts its utility in pharmaceutical research and development. Its susceptibility to hydrolysis, thermal decomposition, and oxidation necessitates rigorous adherence to controlled storage and handling protocols. By storing the compound under refrigerated, inert, and dark conditions, and by applying sound analytical principles to monitor its purity, researchers can ensure the integrity of this vital synthetic building block. The implementation of forced degradation studies and the development of stability-indicating methods are not merely procedural formalities; they are indispensable components of a robust, self-validating system that underpins scientific integrity and accelerates the path to novel therapeutics.

References

-

Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543. [Link]

-

Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114-121. [Link]

-

Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114-121. [Link]

-

Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

-

Ploch, N., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 1-8. [Link]

-

Wang, Y., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Liquid Chromatography & Related Technologies, 38(10), 1039-1045. [Link]

-

Sibuyi, N. R., et al. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences, 26(13), 7045. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745348, this compound. [Link]

-

Ghica, M., et al. (2018). Photostability studies. ResearchGate. [Link]

-

Ghosh, A., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6554-6562. [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

-

Deadman, B. J., et al. (2016). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. ResearchGate. [Link]

-